molecular formula C13H18O7 B1681394 Salicin CAS No. 138-52-3

Salicin

Cat. No.: B1681394
CAS No.: 138-52-3
M. Wt: 286.28 g/mol
InChI Key: NGFMICBWJRZIBI-UJPOAAIJSA-N
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Description

Salicin is an alcoholic β-glucoside that is naturally found in the bark of willow trees (Salix species) and other plants such as poplars. It is named after the willow genus, Salix. This compound is a biosynthetic precursor to salicylaldehyde and has been historically significant due to its role in the development of aspirin (acetylsalicylic acid). It is known for its bitter taste and has been used for its medicinal properties for centuries .

Mechanism of Action

Target of Action

Salicin is a biosynthetic precursor to salicylaldehyde . It primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

This compound is hydrolyzed into β-d-glucose and salicyl alcohol (saligenin) . Salicyl alcohol can then be oxidized into salicylaldehyde and salicylate . Salicylic acid, a major metabolite of this compound, directly and irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Biochemical Pathways

This compound is involved in the shikimate pathway . It is synthesized via two different metabolic routes: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate and vary between plant species .

Pharmacokinetics

After oral administration of a standardized willow bark extract containing this compound, salicylic acid was detected as the major metabolite in the serum . Peak levels were reached within less than 2 hours after oral administration . Renal elimination occurred predominantly in the form of salicyluric acid .

Result of Action

The action of this compound results in analgesic and anti-inflammatory activity . This is due to the inhibition of COX-1 and COX-2, which decreases the production of prostaglandins and thromboxanes, compounds involved in the mediation of inflammation and pain .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, in salt-stressed plants, salicylic acid, a metabolite of this compound, coordinates with other plant hormones and signaling molecules to stimulate plant defenses against the harmful effects of salt stress .

Biochemical Analysis

Biochemical Properties

Salicin and its derivatives, collectively called salicylates, are synthesized from chorismate, which is derived from the shikimate pathway . This compound interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has effects on various types of cells and cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is complex and involves a variety of molecular interactions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicin can be synthesized through the glycosylation of salicyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucose and salicyl alcohol. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to dissolve the reactants .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily willow bark. The bark is harvested, dried, and then subjected to a series of extraction processes using solvents like water or ethanol. The extract is then purified through crystallization or other separation techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Salicin undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed in acidic or enzymatic conditions to yield salicyl alcohol and glucose.

    Oxidation: Salicyl alcohol, derived from this compound, can be oxidized to form salicylaldehyde and further to salicylic acid.

Major Products:

Scientific Research Applications

Salicin has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its natural occurrence and historical significance as the precursor to aspirin. Its natural extraction from willow bark and its conversion to salicylic acid in the body highlight its importance in both traditional and modern medicine .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMICBWJRZIBI-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883326
Record name Salicin
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salicin
Source Human Metabolome Database (HMDB)
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Solubility

40 mg/mL at 25 °C
Record name Salicin
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CAS No.

138-52-3
Record name Salicin
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Record name .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl
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Record name Salicin
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Record name SALICIN
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Record name Salicin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name Salicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003546
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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